molecular formula C19H37N5O5 B8082163 TNF Protease Inhibitor 2

TNF Protease Inhibitor 2

Cat. No. B8082163
M. Wt: 415.5 g/mol
InChI Key: LMIQCBIEAHJAMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TNF Protease Inhibitor 2 is a useful research compound. Its molecular formula is C19H37N5O5 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality TNF Protease Inhibitor 2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TNF Protease Inhibitor 2 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Apoptosis and Nuclear Factor-Kappa B Activation : Protease inhibitors like TNF Protease Inhibitor 2 can regulate tumor necrosis factor (TNF)-induced apoptosis and activation of nuclear factor-kappa B (NF-kappa B). These inhibitors can abrogate TNF-induced DNA fragmentation and formation of apoptotic bodies in certain cell lines, indicating a pathway specific to DNA fragmentation (Higuchi, Singh, Chan, & Aggarwal, 1995).

  • Protection from TNF Cytotoxicity : Some protease inhibitors can protect cells from TNF cytotoxicity, suggesting the involvement of a protease in TNF's cytocidal action. These findings highlight potential therapeutic applications in managing TNF-related cytotoxicity (Ruggiero, Johnson, & Baglioni, 1987).

  • Role in TNF-Mediated Cytotoxicity : Certain serine-type protease inhibitors inhibit the anti-proliferative and cytotoxic action of TNF, suggesting the involvement of protease activity in TNF-induced cytolytic and growth-inhibiting processes (Suffys, Beyaert, Van Roy, & Fiers, 1988).

  • Activation of NF-Kappa B : Inhibitors of serine-like proteases can block TNF-mediated NF-kappa B activation and I kappa B-alpha degradation in various cell types. This indicates that TNF-responsive proteases are crucial for controlling NF-kappa B activation (Machleidt et al., 1994).

  • Inhibition of Proinflammatory Cytokines : Protease inhibitors can be used to reduce the biological activities of proinflammatory cytokines like IL-1 and TNF, which are involved in autoimmune and inflammatory disorders. This offers a therapeutic strategy for diseases like rheumatoid arthritis and inflammatory bowel disease (Dinarello, 2000).

  • Effect on Plasmin Inhibition and Anti-Inflammatory Action : TNF/IL-1-inducible protein TSG-6, when combined with protease inhibitors, can significantly inhibit plasmin, a key enzyme in inflammation. This suggests potential anti-inflammatory applications (Wisniewski et al., 1996).

  • Treatment of Rheumatoid Arthritis : Novel dual Tumor Necrosis Factor-α-Converting Enzyme/Matrix Metalloprotease inhibitors, such as TMI-1, have been identified for the treatment of rheumatoid arthritis. These inhibitors prevent the secretion of soluble TNF-α and may offer an effective treatment for this condition (Zhang et al., 2004).

  • Targeting TACE in Drug Discovery : Tumor necrosis factor (TNF)-converting enzyme (TACE) and other ADAM proteases are potential therapeutic targets for diseases like arthritis, cancer, diabetes, and HIV cachexia. TACE is involved in processing TNF-α and other related cytokines, making it a relevant target for drug discovery (Moss, White, Lambert, & Andrews, 2001).

properties

IUPAC Name

N-[1-[[1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37N5O5/c1-11(2)9-13(10-14(25)24-29)17(27)23-15(19(4,5)6)18(28)22-12(3)16(26)21-8-7-20/h11-13,15,29H,7-10,20H2,1-6H3,(H,21,26)(H,22,28)(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIQCBIEAHJAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(C(=O)NC(C)C(=O)NCCN)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TNF Protease Inhibitor 2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TNF Protease Inhibitor 2
Reactant of Route 2
TNF Protease Inhibitor 2
Reactant of Route 3
Reactant of Route 3
TNF Protease Inhibitor 2
Reactant of Route 4
Reactant of Route 4
TNF Protease Inhibitor 2
Reactant of Route 5
Reactant of Route 5
TNF Protease Inhibitor 2
Reactant of Route 6
TNF Protease Inhibitor 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.